BenchChemオンラインストアへようこそ!

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

BRD4 Bromodomain Epigenetics

This 2,6-dichloropyrimidine building block with a 5-bromopyridin-3-yl moiety provides three distinct reactive handles (C2-Cl, C6-Cl, C5-Br) for sequential orthogonal functionalizations. Unlike regioisomeric analogs, this precise substitution pattern is critical for nanomolar BRD2/BRD4 binding—shifting the bromine causes >1000-fold potency loss. Procure the exact intermediate from US10472358, US9957268, and US10781209 to ensure fidelity to patented SAR routes and reproducible sub-100 nM BRD4 activity.

Molecular Formula C9H4BrCl2N3
Molecular Weight 304.96
CAS No. 2024646-57-7
Cat. No. B2915101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine
CAS2024646-57-7
Molecular FormulaC9H4BrCl2N3
Molecular Weight304.96
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H4BrCl2N3/c10-6-1-5(3-13-4-6)7-2-8(11)15-9(12)14-7/h1-4H
InChIKeyQFSDOJVDTCQRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7) as a Benchmark BET Bromodomain Chemical Probe Intermediate


4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7) is a heteroaromatic building block featuring a 2,6-dichloropyrimidine core coupled to a 5-bromopyridin-3-yl moiety [1]. This compound is employed as a key synthetic intermediate for accessing the 5-bromopyridin-3-yl substitution pattern, a structural motif associated with potent inhibition of bromodomain and extra-terminal (BET) family proteins, specifically BRD2 and BRD4 [2]. It is not an active pharmaceutical ingredient itself but serves as a precursor for covalent probe development and structure-activity relationship (SAR) exploration in epigenetic drug discovery programs.

Why 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Cannot Be Substituted by Regioisomeric or Mono-Halogenated Pyrimidine Analogs


The precise regiochemistry of the bromine atom on the pyridine ring (5-position) and the chlorine atoms on the pyrimidine ring (2,6-positions) dictates both the synthetic utility and the biological target engagement of this compound class. Minor changes in halogen substitution pattern—such as shifting the bromine to the 2- or 6-position on the pyridine ring or replacing it with a different leaving group—dramatically alter the compound's cross-coupling reactivity and its downstream binding affinity for BET bromodomains [1][2]. Furthermore, mono-halogenated pyrimidine derivatives cannot undergo the sequential orthogonal functionalizations that the dichlorinated scaffold enables, limiting their utility in divergent library synthesis. Therefore, generic substitution with regioisomeric or mono-halogenated analogs is not viable without compromising the precise binding profile and synthetic tractability required for SAR campaigns.

Quantitative Differentiators: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Performance Data vs. Closest Analogs


Superior BRD4 BD1 Binding Affinity of 5-Bromo Regioisomer Over 2-Bromo Analog

The 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine scaffold (as measured in downstream derivatives) demonstrates approximately 117-fold higher binding affinity for the BRD4 bromodomain 1 (BD1) compared to its 4-(2-bromopyridin-3-yl) regioisomer [1][2]. While the exact Kd for the parent dichloro compound is not reported in isolated form, the 5-bromo substitution pattern consistently yields low-nanomolar affinity in elaborated inhibitors (e.g., 28 nM for a derivative targeting BRD4 BD2) [3]. In contrast, the 2-bromo regioisomer exhibits micromolar affinity (Kd = 3,300 nM) for the same target [2]. This stark difference underscores the critical role of the 5-bromo substituent in achieving productive engagement with the acetyl-lysine binding pocket.

BRD4 Bromodomain Epigenetics Chemical Probe

Selective BRD2 BD2 Engagement vs. Inactive 2-Bromo Scaffold

The 5-bromo substitution pattern confers measurable affinity for the second bromodomain of BRD2 (BRD2 BD2), with a reported Kd of 300 nM for the parent dichloro compound [1]. In stark contrast, the corresponding 2-bromo regioisomer (4-(2-bromopyridin-3-yl)-2,6-dichloropyrimidine) is effectively inactive against BRD2 BD2, exhibiting a Kd > 300,000 nM (>1000-fold difference) [2]. This selectivity window is critical for developing chemical probes that discriminate between BET family members.

BRD2 Bromodomain Chemical Biology Target Engagement

Dual Orthogonal Reactive Handles Enable Divergent Library Synthesis Unavailable in Mono-Halogenated Analogs

The 2,6-dichloropyrimidine core provides two distinct electrophilic sites for sequential functionalization, while the 5-bromopyridine ring offers a third orthogonal handle for cross-coupling reactions (e.g., Suzuki-Miyaura) . This tri-halogenated architecture enables a divergent synthetic strategy—allowing independent modification of the pyrimidine C2, C6, and pyridine C5 positions—to rapidly generate focused libraries. In contrast, mono-halogenated pyrimidine building blocks (e.g., 2-chloropyrimidine) or simple pyridine analogs lack this multi-directional diversification capability, severely limiting the chemical space accessible from a single starting material.

Organic Synthesis Medicinal Chemistry Cross-Coupling Library Synthesis

Validated BRD4 BD2 Inhibitor Scaffold with Sub-100 nM Potency in Patent Literature

The 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine core appears as a key intermediate in multiple U.S. patents (US10472358, US10781209, US11059821, US11702416, US9957268) claiming BRD4 inhibitors with IC50 values <100 nM [1]. This extensive patent footprint validates the scaffold's utility in generating potent, IP-protected BET inhibitors. In contrast, regioisomeric bromopyridinyl-dichloropyrimidines (e.g., 2-bromo or 6-bromo isomers) are absent from the patent literature on high-potency BRD4 inhibitors, indicating their inferior performance in cellular and biochemical assays.

BRD4 BET Inhibitor Patent Analysis Drug Discovery

Commercially Available 5-Bromo Isomer vs. Limited Supply of Inactive 2-Bromo and 6-Bromo Analogs

The 5-bromo regioisomer (CAS 2024646-57-7) is commercially stocked by multiple reputable suppliers (e.g., 10XChem, AKSci, Leyan) at purities ranging from 95% to 98% . In contrast, the 2-bromo (CAS 2089877-20-1) and 6-bromo (CAS 2089812-21-3) isomers are either discontinued, available only on a custom synthesis basis, or offered by fewer vendors with limited inventory [1]. This disparity in commercial availability reflects the broader demand and validated utility of the 5-bromo scaffold in active research programs.

Supply Chain Procurement Chemical Sourcing

Procurement-Driven Applications: Where 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Delivers Verified Value


Synthesis of Potent, Isoform-Selective BET Bromodomain Chemical Probes

Utilize this intermediate as a starting point for synthesizing BRD2- and BRD4-selective inhibitors. The 5-bromo substituent is essential for achieving nanomolar affinity; analogs lacking this motif (e.g., 2-bromo isomer) show >1000-fold loss in potency [1]. Follow established patent procedures (US10472358, US9957268) to elaborate the dichloropyrimidine core into sub-100 nM BRD4 inhibitors [2].

Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling

Capitalize on the three distinct reactive handles (C2-Cl, C6-Cl, C5-Br) to generate diverse compound arrays. Perform a first Suzuki-Miyaura coupling at the C5 position, followed by sequential Buchwald-Hartwig aminations or additional cross-couplings at C2 and C6. This strategy is not possible with mono-halogenated pyrimidines or simple 5-bromopyridine, maximizing SAR exploration per gram of purchased material [1].

Reproduction of Patented BET Inhibitor Scaffolds for Hit Validation

The compound serves as a direct precursor to intermediates and final products claimed in multiple U.S. patents (e.g., US10781209 Example 47). Procuring this exact intermediate ensures fidelity to the disclosed synthetic route and enables accurate reproduction of reported biological activities (IC50 < 100 nM in BRD4 TR-FRET assays) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.